molecular formula C11H17NO4S B8337184 (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline CAS No. 224626-08-8

(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline

Cat. No.: B8337184
CAS No.: 224626-08-8
M. Wt: 259.32 g/mol
InChI Key: ZNQRGUYIKSRYCI-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline typically involves the following steps:

    Starting Materials: The synthesis begins with L-proline and a suitable acetylthio compound.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylthio group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted proline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The proline moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(3-Mercapto-2-methyl-1-oxopropyl)-L-proline: Similar structure but with a thiol group instead of an acetylthio group.

    (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-D-proline: Enantiomer of the compound with different stereochemistry.

Uniqueness

(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is unique due to its specific stereochemistry and the presence of the acetylthio group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

224626-08-8

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

(2R)-1-[(2R)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t7-,9+/m0/s1

InChI Key

ZNQRGUYIKSRYCI-IONNQARKSA-N

Isomeric SMILES

C[C@@H](CSC(=O)C)C(=O)N1CCC[C@@H]1C(=O)O

Canonical SMILES

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

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